molecular formula C15H15NO2 B172535 N-(2-methoxyphenyl)-4-methylbenzamide CAS No. 122589-84-8

N-(2-methoxyphenyl)-4-methylbenzamide

Cat. No.: B172535
CAS No.: 122589-84-8
M. Wt: 241.28 g/mol
InChI Key: JEIDMGJCFYBCAZ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-methylbenzamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a methyl group attached to a benzamide structure

Scientific Research Applications

N-(2-methoxyphenyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action is particularly relevant for compounds that have biological activity. It describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

Safety and hazards information typically includes toxicity data, information on safe handling and storage, and measures to take in case of accidental exposure .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)15(17)16-13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIDMGJCFYBCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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